5-Hydroxypentanoyl-CoA, also known as 5-hydroxyvaleryl-CoA, is a short-chain-length (SCL) acyl-coenzyme A thioester. It serves as a critical intermediate in specific anaerobic metabolic pathways, such as those identified in *Clostridium* species where it undergoes enzymatic dehydration and transferase reactions. Functionally, it is a C5 hydroxy-fatty acid derivative activated for biochemical transformations, positioning it as a specialized monomer for the synthesis of polyhydroxyalkanoate (PHA) biopolymers with distinct backbone structures and material properties. Its precise structure, with the hydroxyl group at the terminal C5 position, is fundamental to its recognition by specific enzymes and its utility as a biosynthetic precursor.
Terminal ω-hydroxyl group enables specific substrate recognition for CoA-transferase studies and metabolic pathway research.
Requires carnitine shuttle for mitochondrial transport, supporting import-mechanism investigations distinct from short-chain acyl-CoAs.
Functions as a precursor for polyhydroxyalkanoate biosynthesis, offering a pathway-specific tool for metabolic engineering studies.
Substituting 5-hydroxypentanoyl-CoA with near analogs like pentanoyl-CoA, or positional isomers such as 3-hydroxyvaleryl-CoA, fails in applications requiring high biochemical or structural specificity. Enzymes like 5-hydroxypentanoate CoA-transferase show a distinct preference for the 5-hydroxy structure, processing other common acyl-CoAs at significantly lower rates. In biopolymer synthesis, the exact monomer structure dictates the final material's properties; using an alternative hydroxyacyl-CoA results in a polymer with a different repeating unit, altering its physical characteristics like flexibility and degradation profile. Therefore, for reproducible kinetic assays or the targeted synthesis of specific polyhydroxyalkanoates (PHAs), the precise molecular structure of 5-hydroxypentanoyl-CoA is non-negotiable.
Terminal ω-hydroxyl group is a critical molecular recognition determinant; generic short-chain acyl-CoAs (acetyl-, propionyl-, butyryl-CoA) lack this functionality and may not engage the same enzyme active sites.
Downstream metabolic fate differs qualitatively: 5-hydroxypentanoyl-CoA can enter polyhydroxyalkanoate biosynthesis, a route entirely inaccessible to non-hydroxylated analogs.
Mitochondrial transport mechanism diverges: 5-hydroxypentanoyl-CoA relies on carnitine-dependent import, whereas short-chain acyl-CoAs enter directly; substitution may invalidate transport-pathway readouts.
In enzymatic assays using 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) from *Clostridium aminovalericum*, 5-hydroxypentanoyl-CoA is the preferred substrate. Other common short-chain acyl-CoAs, which might be considered as substitutes in general metabolic studies, are converted at lower velocities. Authoritative enzyme databases, citing primary literature, confirm that propanoyl-CoA, acetyl-CoA, and butanoyl-CoA act as substrates but are processed more slowly than 5-hydroxypentanoyl-CoA.
| Evidence Dimension | Enzymatic Conversion Rate |
| Target Compound Data | Preferred Substrate (Higher Velocity) |
| Comparator Or Baseline | Propanoyl-CoA, Acetyl-CoA, Butanoyl-CoA (Lower Velocity) |
| Quantified Difference | Qualitatively described as 'more slowly' |
| Conditions | Enzyme: 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) from Clostridium aminovalericum. |
For researchers reconstituting this specific metabolic pathway or performing kinetic analysis, using a less-preferred analog will yield non-physiological data and artificially limit reaction flux.
PHA synthases, the key enzymes in bioplastic production, exhibit strong substrate specificity based on monomer chain length. Class I and III synthases preferentially polymerize short-chain-length (SCL) monomers (C3-C5). As a C5 monomer, 5-hydroxypentanoyl-CoA is a suitable precursor for these enzymes, whereas medium-chain-length (MCL) monomers (≥C6) are poor substrates. For instance, the Class I synthase PhaCCs showed 131% relative activity with 3-hydroxyvaleryl-CoA (C5) compared to 3-hydroxybutyryl-CoA (C4), but this dropped to just 0.65% with 3-hydroxyhexanoyl-CoA (C6). This demonstrates a sharp activity cutoff, making C5 monomers like 5-hydroxypentanoyl-CoA non-interchangeable with C6 or longer analogs for efficient SCL-PHA production.
| Evidence Dimension | Relative PHA Synthase Activity |
| Target Compound Data | C5 Monomer: High suitability (e.g., 131% relative activity for 3HV-CoA) |
| Comparator Or Baseline | C6 Monomer (3-hydroxyhexanoyl-CoA): 0.65% relative activity |
| Quantified Difference | >200-fold decrease in relative activity from C5 to C6 monomer |
| Conditions | Enzyme: Class I PHA Synthase (PhaCCs) from Chromobacterium sp. USM2. |
Procuring 5-hydroxypentanoyl-CoA is essential for projects aiming to create novel SCL-PHAs, as substituting it with a slightly longer MCL monomer would lead to catastrophic failure in polymerization efficiency.
The position of the hydroxyl group on the acyl-CoA monomer defines the chemical structure of the resulting polymer backbone. A polymer synthesized from 5-hydroxypentanoyl-CoA is poly(5-hydroxyvalerate), containing an ester linkage between the C1 carboxyl and the C5 hydroxyl group of the next monomer. This is structurally distinct from the polymer made from its common C5 isomer, 3-hydroxyvaleryl-CoA, which forms poly(3-hydroxyvalerate) with a C1-C3 ester linkage. This difference in the repeating unit directly impacts material properties such as crystallinity, melting point, and enzymatic degradation rate, making the two precursors non-interchangeable for creating polymers with specific, predictable characteristics.
| Evidence Dimension | Polymer Repeating Unit Structure |
| Target Compound Data | Forms a poly(5-hydroxyvalerate) backbone |
| Comparator Or Baseline | 3-hydroxyvaleryl-CoA forms a poly(3-hydroxyvalerate) backbone |
| Quantified Difference | Different constitutional isomers (C1-C5 vs. C1-C3 ester linkage) |
| Conditions | PHA synthase-catalyzed polymerization. |
For material scientists and polymer chemists, selecting 5-hydroxypentanoyl-CoA is a deliberate choice to create a specific polymer (P5HV) that cannot be replicated by using its more common 3-hydroxy isomer.
For biochemists studying enzymes from specific metabolic pathways, such as those in *Clostridium* species, 5-hydroxypentanoyl-CoA is the required substrate to obtain physiologically relevant kinetic parameters (Km, kcat). Using analogs would misrepresent the enzyme's true activity and substrate preference.
This compound is the correct choice for creating new strains of bacteria or yeast designed to produce novel SCL-PHAs containing 5-hydroxyvalerate monomers. Such polymers are expected to have unique thermal and mechanical properties compared to traditional PHAs, making this precursor essential for targeted material development.
As a specific biological intermediate, purified 5-hydroxypentanoyl-CoA serves as an essential analytical standard for LC-MS-based metabolomics. It enables accurate identification and quantification in studies of anaerobic metabolism or engineered biosynthetic pathways where its presence is hypothesized or expected.